N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide
Overview
Description
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyrrolidine, piperidine, and triazole rings, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and piperidine intermediates, followed by their coupling with the triazole ring. Common reagents used in these reactions include alkyl halides, amines, and triazole derivatives. The reaction conditions often require controlled temperatures, solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated reaction monitoring ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like alkyl halides or sulfonium salts.
Common Reagents and Conditions
The compound reacts under mild to moderate conditions, often requiring specific catalysts to enhance reaction rates and selectivity. Solvents like ethanol, methanol, and acetonitrile are commonly used .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
2,2’-Bipyridyl: A bidentate ligand used in metal ion chelation and catalysis.
Uniqueness
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide stands out due to its combination of pyrrolidine, piperidine, and triazole rings, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N6O2/c1-2-24-10-3-4-18(24)14-22-19(27)6-5-17-7-11-25(12-8-17)20(28)9-13-26-16-21-15-23-26/h15-18H,2-14H2,1H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJFASJQGXXVKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)CCC2CCN(CC2)C(=O)CCN3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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